molecular formula C25H29N3O B10768661 N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B10768661
M. Wt: 387.5 g/mol
InChI Key: VBWSRXWCSKGVFF-FMIVXFBMSA-N
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Description

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H29N3O/c29-25(21-13-5-2-6-14-21)26-18-17-24-27-22-15-7-8-16-23(22)28(24)19-9-12-20-10-3-1-4-11-20/h1,3-4,7-12,15-16,21H,2,5-6,13-14,17-19H2,(H,26,29)/b12-9+

InChI Key

VBWSRXWCSKGVFF-FMIVXFBMSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4

Origin of Product

United States

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